Sodium 6-(D-(-)-alpha-(8-hydroxycoumarin-3-carboxamide)phenylacetamide)penicillanate
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Overview
Description
Sodium 6-(D-(-)-alpha-(8-hydroxycoumarin-3-carboxamide)phenylacetamide)penicillanate is a complex organic compound with a unique structure that includes a chromene moiety, a phenylacetyl group, and a bicyclic thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-(D-(-)-alpha-(8-hydroxycoumarin-3-carboxamide)phenylacetamide)penicillanate typically involves multiple steps:
Formation of the Chromene Moiety: The chromene ring can be synthesized through a condensation reaction between salicylaldehyde and an appropriate diketone under acidic conditions.
Attachment of the Phenylacetyl Group: This step involves the acylation of the chromene derivative with phenylacetyl chloride in the presence of a base such as pyridine.
Formation of the Bicyclic Thiazolidine Ring: The final step involves the cyclization of the intermediate with a thiazolidine precursor under basic conditions to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the chromene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylacetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential
Industry
In industry, the compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Sodium 6-(D-(-)-alpha-(8-hydroxycoumarin-3-carboxamide)phenylacetamide)penicillanate likely involves its interaction with specific molecular targets. The chromene moiety may interact with enzymes or receptors, while the phenylacetyl group could facilitate binding to proteins. The bicyclic thiazolidine ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Sodium 6-(D-(-)-alpha-(8-hydroxycoumarin-3-carboxamide)phenylacetamide)penicillanate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of a chromene moiety, a phenylacetyl group, and a bicyclic thiazolidine ring. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
sodium;(2R,5R,6R)-6-[[2-[(8-hydroxy-2-oxochromene-3-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O8S.Na/c1-26(2)19(24(34)35)29-22(33)17(23(29)38-26)28-21(32)16(12-7-4-3-5-8-12)27-20(31)14-11-13-9-6-10-15(30)18(13)37-25(14)36;/h3-11,16-17,19,23,30H,1-2H3,(H,27,31)(H,28,32)(H,34,35);/q;+1/p-1/t16?,17-,19-,23-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNWGBCRJGPZJK-TYDLTANKSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CC5=C(C(=CC=C5)O)OC4=O)C(=O)[O-])C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CC5=C(C(=CC=C5)O)OC4=O)C(=O)[O-])C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N3NaO8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71344-34-8 |
Source
|
Record name | Tei-2012 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071344348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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